molecular formula C6H14O B091877 (R)-(-)-4-Methyl-2-pentanol CAS No. 16404-54-9

(R)-(-)-4-Methyl-2-pentanol

Cat. No.: B091877
CAS No.: 16404-54-9
M. Wt: 102.17 g/mol
InChI Key: WVYWICLMDOOCFB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(-)-4-Methyl-2-pentanol is a chiral alcohol with the molecular formula C6H14O. It is an enantiomer of 4-methyl-2-pentanol, characterized by its specific three-dimensional arrangement of atoms, which gives it unique properties. This compound is often used in organic synthesis and as a chiral building block in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-4-Methyl-2-pentanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-methyl-2-pentanone using chiral catalysts. This method involves the use of chiral ligands or enzymes to achieve high enantioselectivity. Another method is the resolution of racemic 4-methyl-2-pentanol using chiral acids or bases to separate the enantiomers.

Industrial Production Methods: In industrial settings, ®-(-)-4-Methyl-2-pentanol is often produced through the catalytic hydrogenation of 4-methyl-2-pentanone in the presence of chiral catalysts. This process is optimized for large-scale production, ensuring high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-4-Methyl-2-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methyl-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 4-methyl-2-pentane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: 4-Methyl-2-pentanone.

    Reduction: 4-Methyl-2-pentane.

    Substitution: 4-Methyl-2-pentyl halides.

Scientific Research Applications

®-(-)-4-Methyl-2-pentanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and chiral recognition processes.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those requiring specific enantiomers for efficacy.

    Industry: It is employed in the manufacture of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which ®-(-)-4-Methyl-2-pentanol exerts its effects depends on its role in specific reactions. As a chiral alcohol, it can interact with enzymes and other chiral molecules, influencing the outcome of biochemical processes. Its molecular targets include enzymes that catalyze oxidation-reduction reactions and receptors involved in chiral recognition.

Comparison with Similar Compounds

  • (S)-(+)-4-Methyl-2-pentanol
  • 4-Methyl-2-pentanol (racemic mixture)
  • 2-Methyl-2-pentanol

Comparison: ®-(-)-4-Methyl-2-pentanol is unique due to its specific chirality, which imparts distinct physical and chemical properties compared to its enantiomer (S)-(+)-4-Methyl-2-pentanol and the racemic mixture. This uniqueness is crucial in applications requiring high enantioselectivity, such as pharmaceutical synthesis, where the desired biological activity is often associated with a specific enantiomer.

Properties

IUPAC Name

(2R)-4-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)4-6(3)7/h5-7H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWICLMDOOCFB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16404-54-9
Record name (2R)-4-methylpentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

First, 17.2 g of aluminum sec-butoxide (ASBD, manufactured by Kawaken Fine Chemicals Co., Ltd.), 4.56 g of 3-oxobutanoic acid ethyl ester, and 4-methyl-2-pentanol were mixed and stirred to form a uniform solution. After 0.01 M dilute hydrochloric acid was dissolved in a 4-methyl-2-pentanol/1-ethoxy-2-propanol mixed solvent, the resulting solution was slowly added to the aluminum sec-butoxide solution. The mixture was stirred for some time. The solvent was adjusted to finally obtain the mixed solvent of 53 g of 4-methyl-2-pentanol and 23 g of 1-ethoxy-2-propanol. The mixture was further stirred in an oil bath with a temperature of 120° C. for 2 to 3 hours or more, thereby preparing a precursor sol of aluminum oxide. The amounts of 0.01 M dilute hydrochloric acid added were changed stepwise from 0.88 g to 2.02 g to prepare precursor sols 1 to 7 of aluminum oxide.
Name
aluminum sec-butoxide
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-methyl-2-pentanol 1-ethoxy-2-propanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
aluminum sec-butoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-4-Methyl-2-pentanol
Reactant of Route 2
Reactant of Route 2
(R)-(-)-4-Methyl-2-pentanol
Reactant of Route 3
Reactant of Route 3
(R)-(-)-4-Methyl-2-pentanol
Reactant of Route 4
Reactant of Route 4
(R)-(-)-4-Methyl-2-pentanol
Reactant of Route 5
Reactant of Route 5
(R)-(-)-4-Methyl-2-pentanol
Reactant of Route 6
(R)-(-)-4-Methyl-2-pentanol
Customer
Q & A

Q1: What are the common synthetic approaches to obtain (R)-(-)-4-methyl-2-pentanol?

A1: The provided research highlights asymmetric hydrogenation as a key method for synthesizing this compound. This involves using a chiral catalyst to selectively add hydrogen to the prochiral ketone, 4-methyl-2-pentanone, yielding the desired (R)-enantiomer. [, , , , ]

Q2: What types of chiral catalysts have proven effective in this asymmetric hydrogenation?

A2: The research showcases a variety of catalysts, highlighting the diverse approaches in this field:

  • Zeolite-supported gelatin-iron complex: This heterogeneous catalyst demonstrated good activity and enantioselectivity in the hydrogenation of 4-methyl-2-pentanone to this compound. The catalyst could be reused multiple times without significant loss of activity. []
  • Silica-supported alginic acid-L-glutamic acid–platinum complex (SiO2-AA-L-Glu-Pt): This catalyst exhibited high optical yields (up to 90.8%) in the production of this compound. Factors such as platinum content, solvent, and temperature significantly influenced the catalytic performance. []
  • Wool-platinum complex: Utilizing wool as a bio-polymer ligand, this catalyst demonstrated excellent activity and enantioselectivity, achieving nearly 100% yield and optical yield in the synthesis of this compound. The catalyst showed reusability without significant loss in activity. []

Q3: What is the role of MCM-48 mesoporous molecular sieves in asymmetric catalysis?

A3: MCM-48, with its large surface area and uniform pore size, acts as an effective support material for chiral catalysts. For example, a palladium-chitosan complex supported on MCM-48 (Pd-CS/MCM-48) demonstrated high activity and enantioselectivity in the asymmetric transfer hydrogenation of 4-methyl-2-pentanone, yielding this compound. This highlights the potential of using mesoporous materials as supports for developing efficient asymmetric catalysts. [, ]

Q4: Besides this compound, what other chiral alcohols can be synthesized using these catalytic approaches?

A4: The cited research demonstrates the versatility of these catalytic systems for synthesizing a range of chiral alcohols. Examples include:

  • (S)-2-butanol from 2-butanone []
  • (R)-1-phenylethanol from acetophenone [, , , ]
  • (S)-2-methyl-2,4-pentanediol from diacetone alcohol []
  • (R)-3-methyl-2-butanol from 3-methyl-2-butanone [, ]
  • (R)-1-phenyl-1-propanol from propiophenone []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.